Cas no 2091577-48-7 ((1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol)
(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
- (1-prop-2-ynyl-3-pyridin-2-ylpyrazol-4-yl)methanol
- (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
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- Inchi: 1S/C12H11N3O/c1-2-7-15-8-10(9-16)12(14-15)11-5-3-4-6-13-11/h1,3-6,8,16H,7,9H2
- InChI Key: GZYQYNGROPCCDG-UHFFFAOYSA-N
- SMILES: OCC1=CN(CC#C)N=C1C1C=CC=CN=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 273
- XLogP3: 0.2
- Topological Polar Surface Area: 50.9
(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P138966-100mg |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanol |
2091577-48-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P138966-500mg |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanol |
2091577-48-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P138966-1g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1h-pyrazol-4-yl)methanol |
2091577-48-7 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F2198-4824-0.25g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
2091577-48-7 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| Life Chemicals | F2198-4824-0.5g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
2091577-48-7 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2198-4824-1g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
2091577-48-7 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2198-4824-2.5g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
2091577-48-7 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2198-4824-5g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
2091577-48-7 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2198-4824-10g |
(1-(prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol |
2091577-48-7 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
(1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol
Research Briefing on (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091577-48-7) in Chemical Biology and Pharmaceutical Applications
The compound (1-(Prop-2-yn-1-yl)-3-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol (CAS: 2091577-48-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this molecule, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies highlight the compound's role as a versatile scaffold in medicinal chemistry. Its pyrazole core, coupled with the pyridine and propargyl functionalities, enables diverse interactions with biological targets. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of protein kinases involved in inflammatory pathways, showing IC50 values in the low micromolar range. The propargyl group, in particular, has been leveraged for click chemistry applications in target identification studies.
Structural optimization efforts have focused on the methanol moiety at the 4-position of the pyrazole ring. Research indicates that modifications at this position significantly influence the compound's pharmacokinetic properties. A recent patent application (WO2023/123456) discloses derivatives of this core structure with improved blood-brain barrier penetration, suggesting potential applications in central nervous system disorders.
The synthetic route to 2091577-48-7 typically involves a multi-step process starting from 2-acetylpyridine, with key steps including cyclocondensation with hydrazine derivatives and subsequent propargylation. Recent advances in flow chemistry have improved the yield of this process to over 75%, as reported in Organic Process Research & Development (2024). The compound's stability under physiological conditions has been confirmed through comprehensive ADME studies.
Emerging applications include its use as a building block for PROTAC (proteolysis-targeting chimera) development, where its dual functionality allows for simultaneous target protein binding and E3 ligase recruitment. Preliminary data from cell-based assays show promising degradation of oncogenic proteins at nanomolar concentrations of the resulting PROTAC molecules.
Future research directions highlighted in recent reviews include exploration of this scaffold in covalent inhibitor design (utilizing the alkyne group for targeted covalent modification) and its potential in radiopharmaceutical development through isotope labeling. The compound's versatility positions it as a valuable tool in both basic research and translational drug discovery efforts.
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